molecular formula C18H19NO4 B379552 Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate

Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate

Cat. No.: B379552
M. Wt: 313.3g/mol
InChI Key: FSHZDJRHWZLVNV-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with an amino group linked to a 2-ethoxybenzoyl moiety. This structure combines the ester functionality of ethyl benzoate with a secondary amide group, conferring unique physicochemical properties.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3g/mol

IUPAC Name

ethyl 3-[(2-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO4/c1-3-22-16-11-6-5-10-15(16)17(20)19-14-9-7-8-13(12-14)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20)

InChI Key

FSHZDJRHWZLVNV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Core Benzoate Derivatives with Amino-Linked Substituents

Compound Name Substituent Structure Molecular Formula Molecular Weight Key Features
Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate 3-(2-ethoxybenzoylamino) C₁₈H₁₉NO₅ 329.35 g/mol Ethoxybenzoyl group enhances lipophilicity
Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate 3-(chloroacetamidomethyl)-4-methyl C₁₄H₁₇ClNO₃ 282.74 g/mol Chloroacetyl group introduces reactivity
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate 3-(2,4-dichlorophenoxyacetylamino) C₁₇H₁₅Cl₂NO₄ 368.21 g/mol Dichlorophenoxy group increases bioactivity
Ethyl 4-(dimethylamino)benzoate 4-(dimethylamino) C₁₁H₁₅NO₂ 193.24 g/mol Dimethylamino group enhances reactivity in polymers

Key Observations :

  • The position of substituents (meta vs. para) influences electronic properties and solubility. For example, para-substituted dimethylamino groups () exhibit higher reactivity in resin systems than meta-substituted analogs .
  • Electron-withdrawing groups (e.g., chloroacetyl in ) increase electrophilicity, while electron-donating groups (e.g., ethoxybenzoyl in the target compound) may enhance stability and lipophilicity .

Key Observations :

  • Harsh conditions (e.g., PPA heating in ) may limit scalability compared to catalytic methods .

Physicochemical and Functional Properties

Solubility and Reactivity

  • Ethyl 4-(dimethylamino)benzoate (): High solubility in polar solvents due to the dimethylamino group; exhibits superior reactivity in resin cements compared to methacrylate analogs .
  • Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (): Poor water solubility but enhanced bioactivity due to dichlorophenoxy groups .

Functional Roles in Materials and Medicine

  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, improving degree of conversion and mechanical properties .
  • Antimicrobial Agents : Pyranyl benzoate derivatives () show activity against pathogens, but structural variations (e.g., ethoxybenzoyl vs. pyranyl groups) may reduce efficacy in the target compound .
  • Agrochemicals: Dichlorophenoxy-substituted analogs () are potent herbicides, highlighting the role of halogenated groups in bioactivity .

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